

# 4-Cyano-3-fluorophenylboronic acid molecular structure and analysis

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## Compound of Interest

Compound Name: 4-Cyano-3-fluorophenylboronic acid

Cat. No.: B1630981

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An In-Depth Technical Guide to **4-Cyano-3-fluorophenylboronic acid**: Structure, Analysis, and Applications

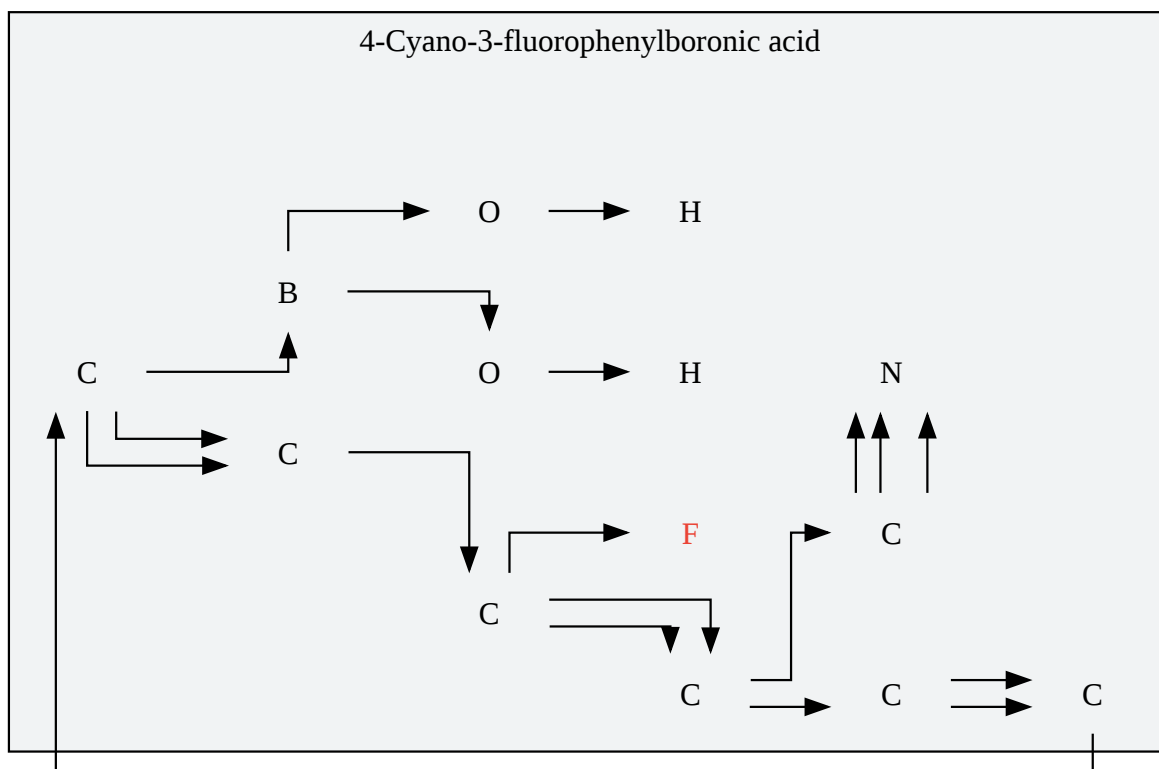
## Introduction: A Versatile Building Block in Modern Chemistry

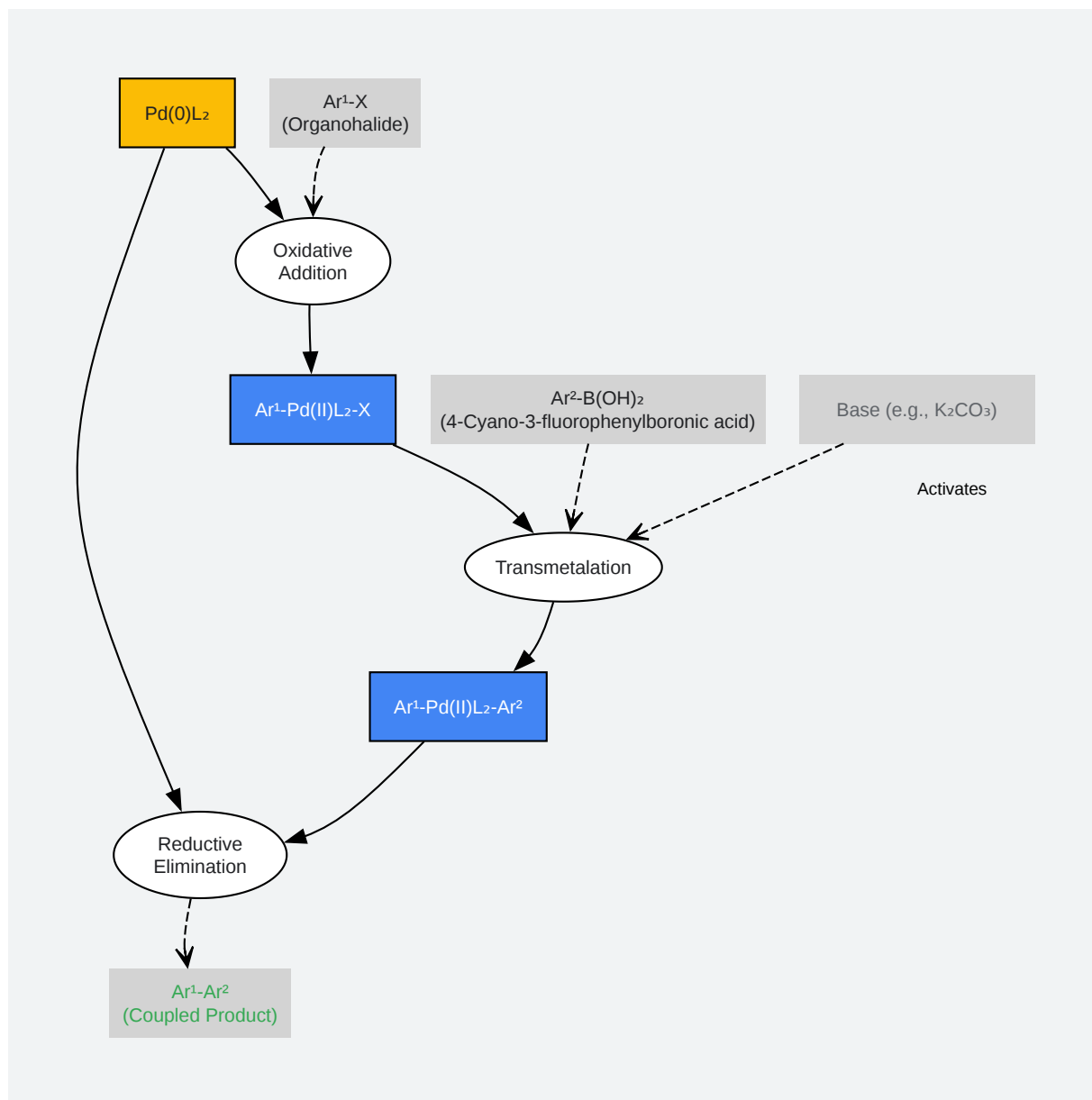
In the landscape of organic synthesis, boronic acids have emerged as indispensable tools, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions. Among these, **4-Cyano-3-fluorophenylboronic acid** (CAS No. 843663-18-3) is a particularly valuable reagent. Its strategic functionalization—featuring a cyano (-CN) and a fluorine (-F) group on the phenyl ring—imparts unique electronic properties and steric influences. These substituents modulate the reactivity and selectivity of the boronic acid moiety, often leading to enhanced yields and cleaner reaction profiles in complex syntheses.<sup>[1]</sup>

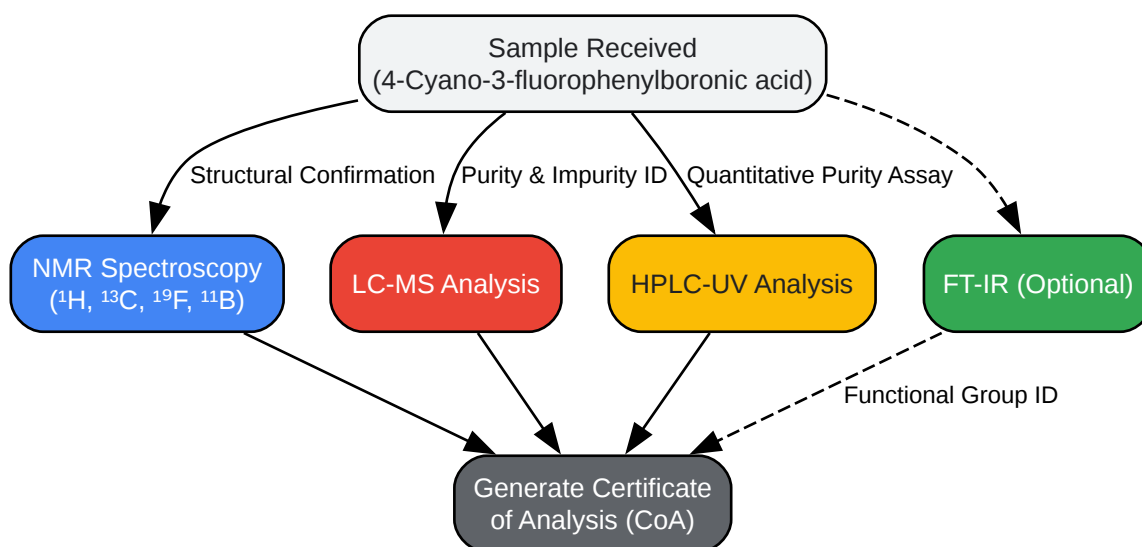
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of **4-Cyano-3-fluorophenylboronic acid**. We will delve into its molecular architecture, explore robust analytical methodologies for its characterization, and discuss its applications as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.<sup>[1]</sup> The protocols and insights presented herein are designed to be self-validating, grounded in established chemical principles to ensure technical accuracy and practical utility.

## Molecular Structure and Physicochemical Properties

The unique arrangement of the boronic acid, cyano, and fluorine groups on the phenyl ring dictates the compound's reactivity. The electron-withdrawing nature of both the cyano and fluorine substituents significantly influences the Lewis acidity of the boron center, a key factor in its coupling efficiency.







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## References

- 1. chemimpex.com [chemimpex.com]
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